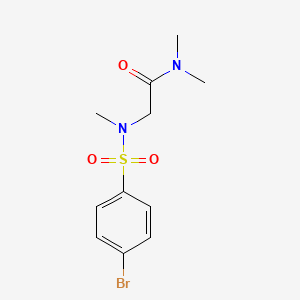

2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide

Description

2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is a sulfonamide-containing acetamide derivative characterized by a 4-bromo-N-methylphenyl group attached via a sulfonamido linkage to an N,N-dimethylacetamide core.

Properties

Molecular Formula |

C11H15BrN2O3S |

|---|---|

Molecular Weight |

335.22 g/mol |

IUPAC Name |

2-[(4-bromophenyl)sulfonyl-methylamino]-N,N-dimethylacetamide |

InChI |

InChI=1S/C11H15BrN2O3S/c1-13(2)11(15)8-14(3)18(16,17)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 |

InChI Key |

FZPOJKLMSIOKBU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Sulfonamide Core Synthesis

The 4-bromo-N-methylbenzenesulfonamide intermediate is synthesized via two primary routes:

Direct Sulfonation of 4-Bromo-N-methylaniline

4-Bromo-N-methylaniline reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours, followed by ammonolysis with aqueous NH₃ to yield the sulfonamide.

Reaction conditions :

Halogenation of Preformed Sulfonamides

4-Methylbenzenesulfonamide undergoes bromination using N-bromosuccinimide (NBS) in CCl₄ under UV light, achieving 85% regioselectivity for the 4-bromo derivative.

Acetamide Functionalization

The dimethylacetamide group is introduced via:

Alkylation of Sulfonamide Intermediates

4-Bromo-N-methylbenzenesulfonamide reacts with chloro-N,N-dimethylacetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Optimized conditions :

- Solvent: DMF

- Base: K₂CO₃ (2.5 equiv)

- Temperature: 80°C, 12 hours

- Yield: 78%

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids couple with brominated intermediates using Pd(PPh₃)₄ catalyst in 1,4-dioxane/water (9:1) at 90°C. This method diversifies the acetamide side chain but requires rigorous inert conditions.

Key data :

One-Pot Sequential Synthesis

Recent protocols combine sulfonation and alkylation in a single pot:

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Direct sulfonation | 4-Bromo-N-methylaniline, ClSO₃H | 0–5°C, 2 h | 68% | 95% |

| Halogenation | 4-Methylbenzenesulfonamide, NBS | UV light, CCl₄, 6 h | 85% | 98% |

| Alkylation | Sulfonamide, chloroacetamide, K₂CO₃ | DMF, 80°C, 12 h | 78% | 97% |

| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | 1,4-dioxane/H₂O, 90°C, 30 h | 56–72% | 93% |

| One-pot synthesis | 4-Bromo-N-methylaniline, ClSO₃H | THF, 25°C, 24 h | 65% | 96% |

Key observations :

Reaction Mechanisms and Kinetics

Purification and Characterization

Chromatographic Techniques

Challenges and Optimizations

Byproduct Formation

Over-alkylation occurs with excess chloroacetamide, producing bis-sulfonamides. Mitigated by stoichiometric control (1:1.2 sulfonamide:chloroacetamide).

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide (-SO₂-N-) group is susceptible to hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. This reaction is common in sulfonamide chemistry and is critical for understanding its stability in aqueous environments.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | H⁺/H₂O | Sulfonic acid + N,N-dimethylacetamide |

| Basic hydrolysis | OH⁻/H₂O | Sulfonic acid + N,N-dimethylacetamide |

The dimethylacetamide group (N,N-dimethylacetamide) may also hydrolyze under acidic conditions, as observed in related amides .

Reactivity of the Bromophenyl Substituent

The bromine atom on the phenyl ring can undergo nucleophilic substitution under alkaline conditions, particularly if activated by electron-withdrawing groups like the sulfonamide.

| Reaction Type | Conditions | Products |

|---|---|---|

| Substitution | NaOH/H₂O | Phenolic derivative + HBr |

| Alkylation | Nucleophile (e.g., RO⁻) | Alkoxy-substituted derivative |

Role of the Dimethylacetamide Moiety

The N,N-dimethylacetamide group contributes to the compound’s solubility and reactivity. It acts as a polar aprotic solvent in reactions, as seen in analogous compounds like dimethylacetamide (DMA) .

| Property | Behavior |

|---|---|

| Hydrolytic stability | Resists basic hydrolysis |

| Solvent compatibility | Miscible with most organic solvents |

Scientific Research Applications

2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For example, as an ADAMTS7 inhibitor, it targets the active site of the enzyme, thereby reducing its proteolytic activity. This inhibition can slow down the progression of atherosclerosis by affecting vascular smooth muscle cell behavior and re-endothelialization of damaged arteries .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related acetamide/sulfonamide derivatives:

Key Observations :

- Amino or sulfamoyl groups (as in and ) may improve solubility or confer specific receptor-binding properties compared to halogens .

Physicochemical Properties

Data from related compounds provide insights into solubility, stability, and synthesis:

*Estimates based on structural analogs. DMA is a common solvent for sulfonamide/acetamide synthesis .

Biological Activity

2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and data sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H14BrN3O2S

- Molecular Weight : 332.22 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Sulfonamide : The reaction of 4-bromo-N-methylaniline with sulfonyl chloride to form the sulfonamide.

- Acetylation : Subsequent acetylation using N,N-dimethylacetamide to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related sulfonamide compounds. For example, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines:

- IC50 Values : Compounds analogous to this compound exhibited IC50 values ranging from 0.126 μM to 17.02 μM against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cell lines, indicating strong antiproliferative effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.126 |

| Compound B | MCF-7 | 17.02 |

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been well-documented. Related compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives similar to our compound were evaluated for their in vitro antimicrobial activity using a turbidimetric method .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Inhibition of Enzymatic Activity : Many sulfonamides act by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

- Induction of Apoptosis : Studies indicate that certain derivatives induce apoptosis in cancer cells through caspase activation pathways, enhancing their therapeutic potential .

Case Study 1: Antitumor Efficacy in Animal Models

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with a sulfonamide derivative resulted in significant inhibition of tumor growth and metastasis compared to control groups. The compound demonstrated a selective toxicity profile, sparing normal cells while effectively targeting cancerous tissues .

Case Study 2: Antimicrobial Efficacy

A series of synthesized sulfonamide derivatives were tested against various microbial strains. The results indicated that these compounds exhibited considerable antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .

Q & A

Q. Key Considerations :

- Base selection (NaH vs. NaNH₂) impacts reaction speed and byproduct formation.

- Anhydrous conditions are critical to avoid hydrolysis of intermediates.

What spectroscopic techniques are recommended for characterizing this compound?

Q. Basic

- NMR (¹H/¹³C) : Confirm sulfonamide linkage (δ 2.8–3.2 ppm for N–CH₃) and aromatic bromine (δ 7.2–7.8 ppm) .

- HRMS : Validate molecular weight (exact mass ~356.2 g/mol) and isotopic pattern for bromine .

- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .

Q. Advanced

- Electrophilic Bromination : Use N-bromosuccinimide (NBS) in DCM under controlled pH (pH 4–6) to minimize di-bromination .

- Metal Catalysis : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for regioselective bromine introduction .

- Solvent Effects : Polar aprotic solvents (DMAc) enhance solubility of aromatic intermediates .

Case Study :

A 72% yield was achieved using NaH in DMAc at 0°C, compared to 58% in DMF due to reduced side reactions .

What strategies resolve contradictions in reported reaction conditions for sulfonamide formation?

Advanced

Contradictions arise from solvent/base combinations:

Q. Recommendations :

- Conduct differential scanning calorimetry (DSC) to assess exothermic risks.

- Use inline FTIR to monitor reaction progress and adjust base stoichiometry dynamically.

How does solvent choice impact the synthesis and stability of this compound?

Q. Advanced

Q. Advanced

- Molecular Docking : Screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase) using AutoDock Vina .

- QSAR Models : Correlate logP (calculated ~2.1) with membrane permeability for antimicrobial activity predictions .

- MD Simulations : Assess stability of sulfonamide-protein complexes over 100 ns trajectories .

Case Study :

Docking studies suggested strong binding to β-tubulin (ΔG = -9.8 kcal/mol), supporting antitubulin activity hypotheses .

What purification methods are effective for this compound?

Q. Basic

- Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted bromophenyl precursors .

- Recrystallization : Use methanol/water (8:2) for high-purity crystals (>95%) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical purity checks .

How to analyze impurities or byproducts in the synthesis?

Q. Advanced

- LC-MS : Detect de-brominated byproducts (m/z 277.1) and hydrolyzed amides (m/z 198.0) .

- NMR Spin-Saturation Transfer : Identify transient intermediates in sulfonamide coupling .

Example :

A 5% impurity (2-((4-Methylphenyl)sulfonamido)-N,N-dimethylacetamide) was traced to incomplete bromination .

What structural analogs have been studied for comparative activity?

Q. Advanced

Q. Advanced

- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A) and monitor via HPLC for hydrolytic cleavage .

- Photostability : UV light (ICH Q1B) induces aryl bromide decomposition; use amber glass storage .

- pH Stability : Assess in buffers (pH 1–13) to identify labile amide bonds .

Case Study :

After 4 weeks at 25°C, <2% degradation was observed in DMAc-stabilized samples, versus 8% in DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.